molecular formula C16H18N2OS B4284170 N-[3-(METHYLSULFANYL)PHENYL]-N'-PHENETHYLUREA

N-[3-(METHYLSULFANYL)PHENYL]-N'-PHENETHYLUREA

Cat. No.: B4284170
M. Wt: 286.4 g/mol
InChI Key: PZHFLVKXEVQKDX-UHFFFAOYSA-N
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Description

N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group substituted with a methylthio group at the 3-position and a phenylethyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylthio)aniline with phenethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylurea: A simpler analog with a phenyl group attached to the urea moiety.

    N,N’-Diphenylurea: Contains two phenyl groups attached to the urea moiety.

    N-(3-methylphenyl)-N’-(2-phenylethyl)urea: Similar structure but with a methyl group instead of a methylthio group.

Uniqueness

N-[3-(methylthio)phenyl]-N’-(2-phenylethyl)urea is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFLVKXEVQKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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